molecular formula C13H10F2O B154461 2,4'-Difluorobenzhydrol CAS No. 153877-53-3

2,4'-Difluorobenzhydrol

Cat. No.: B154461
CAS No.: 153877-53-3
M. Wt: 220.21 g/mol
InChI Key: WBWUCGGEUJGAIH-UHFFFAOYSA-N
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Description

2,4'-Difluorobenzhydrol is a fluorinated diphenylmethanol compound with the molecular formula C13H10F2O. It is characterized by the presence of two fluorine atoms at the ortho and para positions of the phenyl rings. This compound is used as a building block in the synthesis of various pharmaceuticals and organic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4'-Difluorobenzhydrol typically involves the reaction of 2-fluorobenzaldehyde with 4-fluorobenzylmagnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting product is then purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques such as column chromatography and distillation to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2,4'-Difluorobenzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4'-Difluorobenzhydrol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound’s fluorine atoms enhance its binding affinity to target receptors, thereby increasing its efficacy. The presence of fluorine atoms also improves the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4'-Difluorobenzhydrol is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. This unique structure enhances its reactivity and makes it a valuable intermediate in the synthesis of various pharmaceuticals and materials .

Properties

IUPAC Name

(2-fluorophenyl)-(4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWUCGGEUJGAIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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